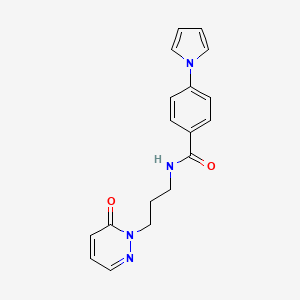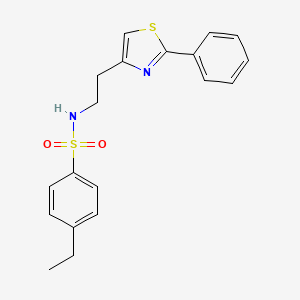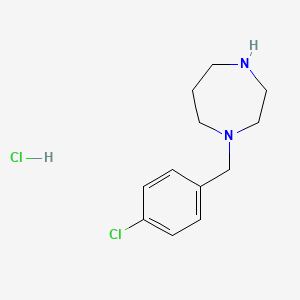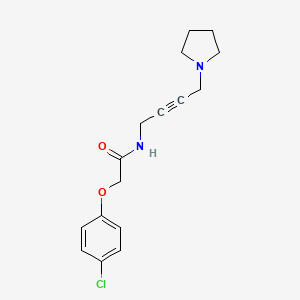![molecular formula C17H20ClN3O3 B2392954 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-83-3](/img/structure/B2392954.png)
3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. In 5]decane-2,4-dione.
作用機序
Target of Action
The primary targets of 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinases (RIPKs) . These kinases, specifically RIPK1 and RIPK3, along with the mixed lineage kinase domain-like protein (MLKL) pseudokinase, constitute the core components of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the kinase activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound prevents the downstream activation of RIPK3 and MLKL, key components in the necroptosis signaling pathway . This disruption can lead to a decrease in necroptotic cell death, potentially alleviating symptoms of diseases where necroptosis plays a role .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of necroptotic cell death . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . By inhibiting this process, the compound can potentially prevent organ injury and immune-stress responses that are often associated with necroptosis .
実験室実験の利点と制限
One of the main advantages of 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is its potential as an anti-cancer agent. However, there are also limitations to its use in lab experiments. One of the main limitations is its low solubility, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of research is to study its potential as a treatment for other diseases, such as inflammatory disorders. Another area of research is to study its mechanism of action in more detail, in order to develop more effective treatments for cancer. Finally, research can be conducted to improve the solubility and stability of this compound, making it easier to work with in lab experiments.
In conclusion, 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a promising compound that has potential therapeutic properties. Its synthesis method involves a multi-step process that requires expertise in organic chemistry. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, there are also limitations to its use in lab experiments, such as its low solubility. Future research can be conducted to study its potential as a treatment for other diseases, its mechanism of action, and to improve its solubility and stability.
合成法
The synthesis of 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2,4-pentanedione with hydrazine hydrate to form 1,3,8-triaza-spiro[4.5]decan-4-one. The second step involves the reaction of 1,3,8-triaza-spiro[4.5]decan-4-one with propionic anhydride to form 8-propionyl-1,3,8-triaza-spiro[4.5]decane-4-one. The final step involves the reaction of 8-propionyl-1,3,8-triaza-spiro[4.5]decane-4-one with 4-chlorobenzyl chloride to form 3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
科学的研究の応用
3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential therapeutic properties. One of the most promising areas of research is its potential use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-14(22)20-9-7-17(8-10-20)15(23)21(16(24)19-17)11-12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIASGCNIXWIVQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2392874.png)




![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/no-structure.png)


![N-butan-2-yl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2392888.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate](/img/structure/B2392890.png)

